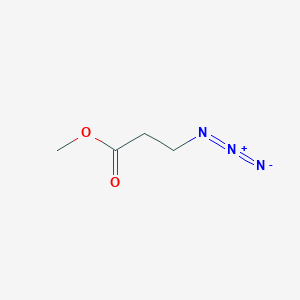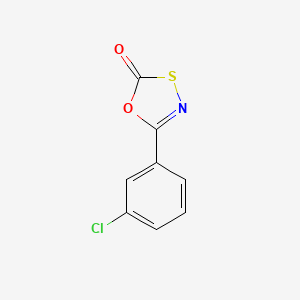
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a useful research compound. Its molecular formula is C21H24ClN3O3 and its molecular weight is 401.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study by Benaka Prasad et al. (2018) explored the synthesis of a structurally related compound, focusing on its antiproliferative activity. This research involved comprehensive structural characterization using various spectroscopic techniques and X-ray diffraction studies, highlighting the potential bioactivity of similar compounds through structural analysis and molecular interactions within the crystalline state. The compound exhibited stabilization through inter and intra-molecular hydrogen bonds, further analyzed using Hirshfeld surface analysis to understand the solid-state interactions (S. Benaka Prasad et al., 2018).
Antimicrobial and Antiproliferative Activities
A related research focus is on the antimicrobial and antiproliferative activities of similar compounds. For instance, Mallesha and Mohana (2014) synthesized derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, evaluating their in vitro antibacterial and antifungal activities. Their findings indicated that certain derivatives exhibited significant antimicrobial activity against tested strains, suggesting the potential therapeutic applications of these compounds (L. Mallesha & K. Mohana, 2014).
Neurological Disease Research
Another significant application area is in neurological disease research, as illustrated by Wang et al. (2017), who synthesized a derivative aimed at imaging LRRK2 enzyme activity in Parkinson's disease. This study underscores the relevance of such compounds in developing diagnostic tools for neurodegenerative disorders, contributing to the understanding and treatment of such conditions (Min Wang et al., 2017).
Molecular Interaction Studies
Understanding molecular interactions and mechanisms of action is crucial for drug development. Shim et al. (2002) conducted a study on a related compound, exploring its interaction with the CB1 cannabinoid receptor. Through molecular docking and conformational analysis, they provided insights into the binding interactions and potential therapeutic applications of such compounds in treating conditions mediated by the CB1 receptor (J. Shim et al., 2002).
Crystal Structure and Reactivity
The crystal structure and reactivity of compounds bearing structural similarities have been examined to understand their chemical properties and potential applications. Revathi et al. (2015) studied the crystal structure of an adduct comprising related components, contributing to the understanding of molecular conformations and interactions critical for designing compounds with desired biological activities (B. Revathi et al., 2015).
Propriétés
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c22-19-14-23-8-7-20(19)28-18-2-1-9-25(15-18)21(26)16-3-5-17(6-4-16)24-10-12-27-13-11-24/h3-8,14,18H,1-2,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLSZFYDRLJATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
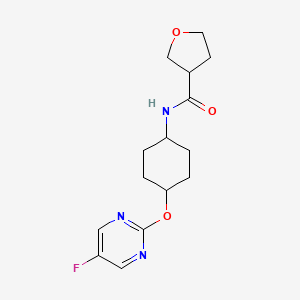
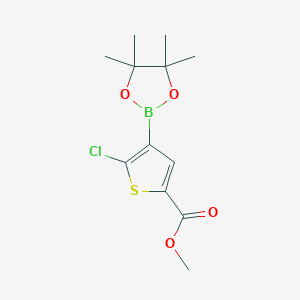
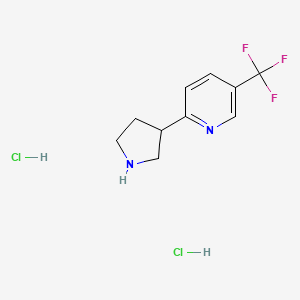

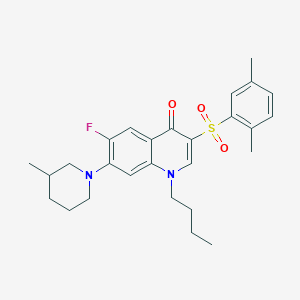
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/no-structure.png)


![1-(pyrrolidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2600975.png)

![1-(4-Cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2600981.png)
